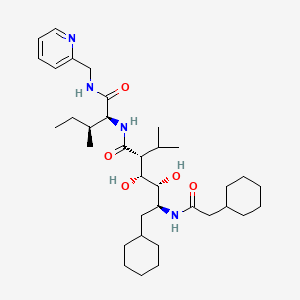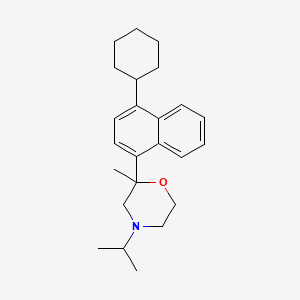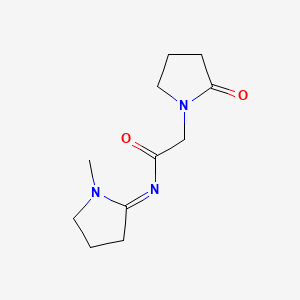
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineacetamide is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineacetamide typically involves multi-step reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with acetic anhydride under controlled conditions. The reaction is carried out at ambient temperature with specific reagents to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role as a hypoglycemic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in metabolic processes. The exact pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineacetamide is compared with other similar compounds, such as:
N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide: Known for its hypoglycemic effects.
N-Methyl-L-prolinol: Used in peptide synthesis.
These compounds share similar structural features but differ in their specific applications and effects.
Propriétés
Numéro CAS |
92884-68-9 |
|---|---|
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-(1-methylpyrrolidin-2-ylidene)-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C11H17N3O2/c1-13-6-2-4-9(13)12-10(15)8-14-7-3-5-11(14)16/h2-8H2,1H3 |
Clé InChI |
SEQVCSYFERPDNS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NC(=O)CN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


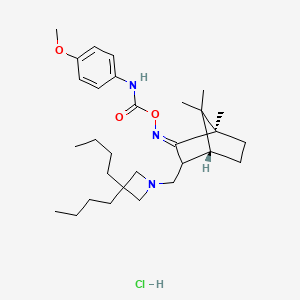
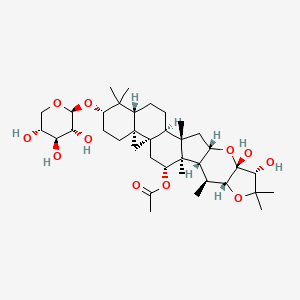
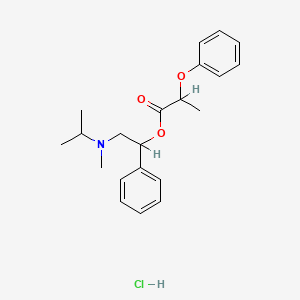
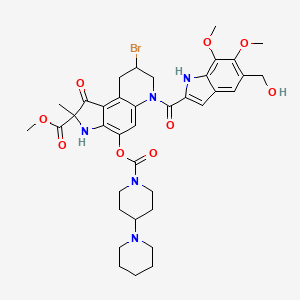

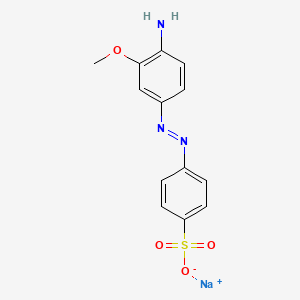
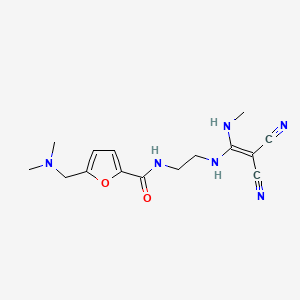
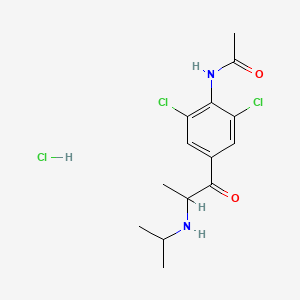
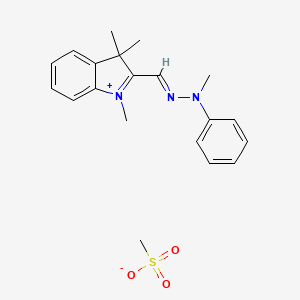

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
